molecular formula C19H18F3N5O B5084570 5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide

5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide

Cat. No.: B5084570
M. Wt: 389.4 g/mol
InChI Key: RVUJBKQMOYPCLK-UHFFFAOYSA-N
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Description

5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique triazole ring structure, which is substituted with amino, isopropylphenyl, and trifluoromethylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile compound under acidic or basic conditions. The resulting triazole intermediate is then further functionalized to introduce the amino, isopropylphenyl, and trifluoromethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl group, in particular, can influence the compound’s hydrophobicity and binding interactions, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

5-amino-1-(4-propan-2-ylphenyl)-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c1-11(2)12-7-9-13(10-8-12)27-17(23)16(25-26-27)18(28)24-15-6-4-3-5-14(15)19(20,21)22/h3-11H,23H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUJBKQMOYPCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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